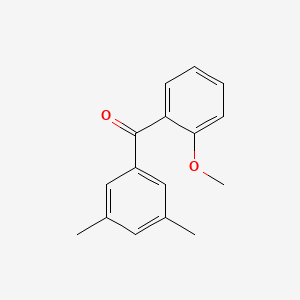

3,5-Dimethyl-2'-methoxybenzophenone

Descripción

Contextualization of Benzophenone (B1666685) Scaffolds in Modern Organic Chemistry Research

Benzophenone, with its core structure of a diphenyl ketone, represents a fundamental scaffold in modern organic chemistry. rsc.org This framework is not merely a synthetic curiosity but is a recurring motif in a multitude of naturally occurring and synthetically designed molecules with profound biological activities. nih.govresearchgate.net The prevalence of the benzophenone core in natural products, particularly from plant and fungal sources, has spurred significant interest in its chemical properties and potential applications. nih.gov Researchers are actively engaged in developing novel synthetic methodologies, such as transition metal-catalyzed C-H activation, to functionalize the benzophenone scaffold, thereby creating diverse libraries of derivatives for further study. nih.gov The inherent photoreactive nature of the benzophenone carbonyl group also makes it a valuable tool in chemical biology for applications like photolabeling to study biological interactions. mdpi.com

General Significance of Substituted Benzophenones in Chemical Science

The true versatility of the benzophenone scaffold is unlocked through the strategic placement of various substituents on its two phenyl rings. rsc.org These substitutions, which can range from simple alkyl and alkoxy groups to halogens and more complex moieties, dramatically influence the molecule's electronic properties, conformation, and, consequently, its chemical and biological behavior. researchgate.netacs.org Substituted benzophenones are integral to a wide array of applications. They are widely used as photoinitiators in industrial processes like UV curing of inks and coatings, and as UV filters in sunscreens and other personal care products to prevent photodegradation. taylorandfrancis.comchemeurope.com In medicinal chemistry, the substituent pattern on the benzophenone core is a critical determinant of its therapeutic potential, with different derivatives exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govresearchgate.net The ability to fine-tune the properties of benzophenones through substitution makes them a continuing focus of research in materials science, pharmacology, and photochemistry. researchgate.net

Research Rationale for Investigating 3,5-Dimethyl-2'-methoxybenzophenone

The specific compound, this compound, presents a unique combination of substituents that warrants detailed investigation. The dimethyl substitution on one phenyl ring and the methoxy (B1213986) group on the other create an asymmetric molecule with distinct electronic and steric characteristics. The rationale for its investigation likely stems from several key areas of chemical inquiry:

Structure-Activity Relationship (SAR) Studies: The precise placement of the dimethyl and methoxy groups allows for a nuanced exploration of how these substituents modulate the properties of the benzophenone core. By comparing its biological and chemical activities to other substituted benzophenones, researchers can gain valuable insights into the SAR of this class of compounds.

Novel Synthetic Methodologies: The synthesis of asymmetrically substituted benzophenones like this compound can be a challenging endeavor. Research into its preparation can drive the development of new and more efficient synthetic routes, such as advanced coupling reactions or functional group interconversions.

Photophysical and Photochemical Properties: The methoxy group, being an electron-donating group, and the methyl groups can influence the energy levels of the excited states of the benzophenone core. Investigating the photophysical and photochemical behavior of this compound could reveal unique properties relevant to its potential use as a photosensitizer or in other light-driven applications.

Medicinal Chemistry Scaffolding: Given the broad spectrum of biological activities associated with substituted benzophenones, this compound serves as a valuable scaffold for the design and synthesis of new potential therapeutic agents. The specific substitution pattern may confer selectivity towards certain biological targets.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 750633-54-6 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₆H₁₆O₂ sigmaaldrich.combldpharm.com |

| Molecular Weight | 240.3 g/mol sigmaaldrich.combldpharm.com |

| IUPAC Name | (3,5-dimethylphenyl)(2-methoxyphenyl)methanone chemicalbook.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-12(2)10-13(9-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJOAHDWLUYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641463 | |

| Record name | (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-54-6 | |

| Record name | (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Complex Route Design for 3,5 Dimethyl 2 Methoxybenzophenone

Refined Friedel-Crafts Acylation Approaches for Benzophenone (B1666685) Synthesis

The Friedel-Crafts acylation is a cornerstone reaction in the synthesis of aromatic ketones like 3,5-dimethyl-2'-methoxybenzophenone. vedantu.com This electrophilic aromatic substitution reaction traditionally involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comimist.ma The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. vedantu.com

Optimization of Catalytic Systems and Reaction Parameters

Historically, Friedel-Crafts acylation required stoichiometric amounts of Lewis acid catalysts, leading to significant waste and environmental concerns. imist.maresearchgate.net Modern approaches focus on using catalytic amounts of more efficient and reusable catalysts.

Several catalytic systems have been investigated to improve the efficiency and environmental footprint of Friedel-Crafts acylation. These include:

Lanthanide Triflates: Lanthanide triflates, such as Scandium(III) triflate (Sc(OTf)₃), have emerged as effective and reusable catalysts for Friedel-Crafts acylation. researchgate.netpsu.edu They are particularly advantageous due to their stability in water, allowing for easier recovery and reuse. psu.edu The addition of lithium perchlorate (B79767) (LiClO₄) has been shown to accelerate these reactions. psu.edu

Hafnium and Indium Triflates: Hafnium triflate (Hf(OTf)₄) and Indium triflate (In(OTf)₃) have also demonstrated high catalytic activity, sometimes enhanced by the presence of lithium perchlorate in nitromethane. researchgate.net

Iron Catalysts: Fine iron powder or iron(III) salts, especially iron(III) chloride, have been successfully used in catalytic amounts (0.01 to 0.2 mol%) for Friedel-Crafts acylation, offering an economical and more environmentally benign alternative. google.com

Heterogeneous Catalysts: To simplify catalyst separation and recycling, solid acid catalysts have been developed. These include zeolites, metal oxides (like ZnO), and heteropoly acids supported on materials like MCM-41. researchgate.netresearchgate.net These catalysts can often be used in solvent-free conditions, further enhancing the green credentials of the process. researchgate.netresearchgate.net

Optimization of reaction parameters such as temperature, reaction time, and the ratio of reactants is also crucial for maximizing yield and selectivity. For instance, in some cases, lower temperatures can favor the formation of a specific isomer. google.com

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Advantages | Disadvantages |

| Stoichiometric AlCl₃ | High reactivity | Large amount of waste, catalyst instability in water |

| Catalytic Lanthanide Triflates | Reusable, water-stable | May require co-catalysts for less reactive substrates |

| Catalytic Iron Salts | Economical, environmentally friendly | May have lower activity than other systems |

| Heterogeneous Catalysts | Easy separation and recycling, potential for solvent-free reactions | Can have lower activity than homogeneous catalysts |

Investigation of Regio- and Chemoselectivity in Substituted Systems

In the synthesis of a specifically substituted benzophenone like this compound, controlling the regioselectivity of the Friedel-Crafts acylation is paramount. The position of the incoming acyl group is directed by the existing substituents on the aromatic rings.

The methoxy (B1213986) group (-OCH₃) on the 2-methoxybenzoyl chloride is an ortho-, para-directing activator. The two methyl groups on 3,5-dimethylanisole (B1630441) are also activating and ortho-, para-directing. The interplay of these directing effects determines the final substitution pattern. Theoretical studies using density functional theory (DFT) and analysis of Parr functions can help predict the most likely sites of electrophilic attack and thus the regioselectivity of the reaction. imist.ma

The stability of the intermediate carbocation (arenium ion) plays a crucial role in determining the regioselectivity. Attack at a position that allows for more resonance stabilization of the positive charge is favored. stackexchange.comechemi.com For example, in the acylation of thiophene, attack at the 2-position is preferred because the resulting intermediate is more resonance-stabilized than the one formed by attack at the 3-position. stackexchange.comechemi.com

Alternative Synthetic Pathways

While Friedel-Crafts acylation is a dominant method, alternative synthetic routes offer different advantages in terms of substrate scope and functional group tolerance.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful alternative for constructing the benzophenone core. mdpi.com These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of a benzophenone, this could involve the coupling of an aryl boronic acid with a benzoyl chloride. mdpi.com This method offers the advantage of being able to form carbon-carbon bonds under milder conditions and with greater functional group tolerance compared to traditional Friedel-Crafts reactions. mdpi.com For instance, the Suzuki-Miyaura reaction has been employed in the synthesis of complex benzophenone-containing natural products. mdpi.com Nickel-catalyzed cross-coupling reactions have also been explored for the synthesis of benzophenone derivatives. rsc.org

Table 2: Example of a Suzuki-Miyaura Cross-Coupling for Benzophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl boronic acid | Benzoyl chloride | Palladium complex (e.g., Pd(PPh₃)₄) | Carbonate (e.g., K₂CO₃) | Benzophenone |

Advanced Oxidation/Reduction Strategies in Benzophenone Framework Construction

Another synthetic strategy involves the oxidation of a diarylmethane, which can be prepared through various methods. This two-step process first establishes the C-C bond between the two aryl rings and then introduces the carbonyl group.

A common approach involves the addition of an organometallic reagent, such as a Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide), to an aldehyde (e.g., a substituted benzaldehyde). mdpi.com This reaction forms a secondary alcohol, which is then oxidized to the corresponding ketone (benzophenone) using a suitable oxidizing agent. mdpi.com

Advanced oxidation processes (AOPs) are also being investigated for the degradation and transformation of benzophenone derivatives in environmental contexts, and the underlying principles could potentially be adapted for synthetic purposes. researchgate.netmdpi.commdpi.com These processes often involve the generation of highly reactive species like hydroxyl radicals. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. google.com In the context of this compound synthesis, this translates to several key considerations:

Use of Catalytic Reagents: As discussed, moving from stoichiometric to catalytic amounts of Lewis acids in Friedel-Crafts acylation significantly reduces waste. researchgate.netgoogle.com

Development of Reusable Catalysts: The use of heterogeneous catalysts or water-stable homogeneous catalysts that can be easily recovered and reused minimizes catalyst waste and cost. psu.eduresearchgate.net

Solvent-Free or Greener Solvents: Conducting reactions in solvent-free conditions or using more environmentally benign solvents reduces volatile organic compound (VOC) emissions. researchgate.netgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Cross-coupling reactions often exhibit high atom economy.

Use of Less Hazardous Reagents: Replacing hazardous reagents like acyl halides with less toxic alternatives, such as carboxylic acids or anhydrides, where possible, improves the safety and environmental profile of the synthesis. researchgate.net For example, dimethyl carbonate is considered a greener methylating agent than dimethyl sulfate. google.com

Biocatalysis, using enzymes like acyltransferases, is also emerging as a green alternative to traditional chemical methods for Friedel-Crafts type reactions, offering high chemo- and regioselectivity under mild conditions. acs.org

Solvent-Free and Catalyst-Free Methodologies

The development of synthetic routes that eliminate the need for solvents and catalysts is a primary objective in green chemistry, aiming to reduce environmental impact and improve process efficiency. For the synthesis of benzophenone derivatives like this compound, traditional methods such as the Friedel-Crafts acylation heavily rely on solvents and stoichiometric amounts of Lewis acid catalysts, posing significant environmental and cost challenges. wikipedia.orgmdpi.com

Research into alternative methodologies has explored various approaches to circumvent these requirements. While a completely solvent-free and catalyst-free industrial-scale synthesis for this compound is not widely established, several innovative techniques for related compounds highlight potential pathways.

One area of exploration involves the use of unconventional energy sources to drive reactions. For instance, photochemical reactions can sometimes proceed without a catalyst, using light to initiate the reaction. The photoreduction of benzophenone to benzopinacol (B1666686) using sunlight is an example of a reaction where light acts as an initiator, and a solvent like ethanol (B145695) can also serve as a reagent. hilarispublisher.comyoutube.com While this is a reaction of a benzophenone and not its synthesis, it demonstrates the potential of photo-induced reactions.

Another approach is mechanochemistry, where mechanical force is used to induce chemical reactions in the solid state, thereby eliminating the need for bulk solvents. While specific examples for the synthesis of this compound are not documented, mechanochemical methods have been successfully applied to various organic transformations.

Furthermore, reactions in superheated water or under high pressure and temperature can sometimes proceed without a catalyst. For example, a one-step, catalyst-free method for the formation of phenol (B47542) from benzoic acid has been demonstrated using water microdroplets, showcasing an environmentally benign process. nih.gov The applicability of such a method to the more complex synthesis of a benzophenone derivative would require significant investigation.

The challenges in developing a truly solvent-free and catalyst-free synthesis for asymmetrically substituted benzophenones lie in controlling selectivity and achieving reasonable reaction rates and yields without the aid of a catalyst to activate the substrates and a solvent to facilitate mass and heat transfer.

Table 1: Comparison of Synthetic Conditions for Benzophenone Synthesis

| Method | Catalyst | Solvent | Key Features |

| Traditional Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) wikipedia.orgmdpi.com | Organic Solvent (e.g., CS₂, CH₂Cl₂) mdpi.com | High yields but generates significant waste. |

| Hypothetical Photochemical Synthesis | None (light-initiated) | Minimal or reagent-as-solvent | Potentially cleaner but may have low quantum yields. |

| Hypothetical Mechanochemical Synthesis | None | None (solid-state) | Solvent-free but scalability can be a challenge. |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. nih.gov It provides a more insightful metric of efficiency than reaction yield alone, as a high-yielding reaction can still generate a substantial amount of waste. rsc.org The concept is crucial in the design of synthetic routes for molecules like this compound to minimize the environmental footprint.

The traditional synthesis of benzophenones via Friedel-Crafts acylation, while often providing good yields, typically has a poor atom economy. wikipedia.orgmdpi.com This is due to the use of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, which is converted into a hydrated waste product during workup. The atoms of the catalyst are not incorporated into the final product.

Calculating Atom Economy:

The percent atom economy is calculated using the following formula:

Mechanistic Investigations and Kinetic Studies of 3,5 Dimethyl 2 Methoxybenzophenone Reactivity

Photochemical Reaction Mechanisms

The photochemistry of benzophenones is a rich and extensively studied field, characterized by the reactivity of their excited triplet states. For 3,5-dimethyl-2'-methoxybenzophenone, the absorption of ultraviolet light will promote the molecule to an excited singlet state (S₁), which is expected to rapidly undergo intersystem crossing (ISC) to the more stable triplet state (T₁). The nature of this triplet state, whether n-π* or π-π*, and its subsequent reactions are heavily influenced by the substituents.

Excited State Dynamics and Energy Transfer Processes

Upon photoexcitation, this compound is expected to exhibit complex excited-state dynamics. The initial excitation populates a singlet state (S₁), which can then decay through several pathways, including fluorescence and intersystem crossing (ISC) to the triplet manifold (T₁ and T₂). For many benzophenone (B1666685) derivatives, the ISC process is highly efficient. acs.org

The presence of the ortho-methoxy group is known to significantly influence the excited state properties. In related systems like 2'-methoxyacetophenone, the triplet state is characterized by transient absorption with a broad maximum. csic.es For benzophenone-carbazole dyads, the substitution pattern (ortho, meta, or para) dictates the intramolecular charge transfer (ICT) and intersystem crossing processes. stackexchange.com In the case of this compound, the electron-donating methoxy (B1213986) and dimethyl groups will likely affect the energies of the n-π* and π-π* states. The ortho-methoxy group, in particular, can lead to a through-space interaction with the carbonyl group, potentially altering the excited state geometry and facilitating specific decay pathways.

Kinetic models for benzophenone itself suggest a complex interplay between singlet and triplet states, with the possibility of both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) population of the lowest triplet state. acs.org A kinetic equilibrium between T₁ and T₂ has also been proposed. acs.org The specific lifetimes and quantum yields for this compound would require dedicated experimental studies, but data from analogous compounds can provide valuable estimates.

Table 1: Estimated Excited State Properties of this compound based on Analogous Compounds

| Property | Estimated Value/Characteristic | Basis of Estimation |

| Singlet State (S₁) Lifetime | ps timescale | Analogy with benzophenone and its derivatives. acs.org |

| Intersystem Crossing (ISC) Rate | Fast (ps⁻¹ timescale) | High efficiency of ISC in benzophenones. acs.org |

| Triplet State (T₁) Lifetime | ns to µs timescale (solvent dependent) | Data from ortho-substituted benzophenones. rsc.org |

| Triplet State Character | Likely mixed n-π/π-π character | Influence of methoxy and methyl substituents. |

Radical Intermediates and Transient Species Characterization (e.g., by Transient Spectroscopy)

Flash photolysis studies are instrumental in detecting and characterizing the short-lived intermediates in photochemical reactions. For this compound, the primary transient species expected is the triplet excited state. This species can be observed using transient absorption spectroscopy. For instance, 2'-methoxyacetophenone, a related compound, exhibits a transient absorption spectrum with a broad maximum between 400 and 450 nm in various solvents upon laser excitation. csic.es

The subsequent reactions of the triplet state will generate radical intermediates. In the presence of a hydrogen-donating solvent, intermolecular hydrogen abstraction would lead to the formation of a ketyl radical. However, the ortho-methoxy group provides a pathway for intramolecular hydrogen abstraction from one of the methoxy's methyl hydrogens. This process, known as photoenolization, is well-documented for ortho-alkylbenzophenones. rsc.org This would lead to the formation of a biradical intermediate which can then rearrange to form isomeric enols. These enols are themselves transient species and can be detected by their characteristic absorption spectra. rsc.org

The photolysis of xylene isomers, which are structural components of the dimethylphenyl moiety, also leads to the formation of radical species, such as tolyl radicals, upon UV irradiation. osti.govresearchgate.net This suggests that under high-energy conditions, fragmentation of the dimethylphenyl ring could be a competing process, although likely less significant than the reactions originating from the benzoyl group.

Photoreduction Pathways and Quantum Yield Determinations

The photoreduction of benzophenones typically proceeds via the abstraction of a hydrogen atom by the excited triplet state from a suitable donor, such as an alcohol solvent. This results in the formation of a benzhydrol and a radical derived from the hydrogen donor. nih.gov The quantum yield of photoreduction is highly dependent on the nature of the substituents on the benzophenone core. nih.gov

For this compound, two main photoreduction pathways can be envisioned: intermolecular and intramolecular. The intermolecular pathway would involve hydrogen abstraction from the solvent. The rate of this process is influenced by the stability of the resulting ketyl radical, which is in turn affected by the substituents. nih.gov The electron-donating methyl and methoxy groups would influence the electron density at the carbonyl oxygen in the excited state.

However, the presence of the ortho-methoxy group strongly favors an intramolecular photoreduction pathway. The excited carbonyl group can abstract a hydrogen atom from the ortho-methoxy group, leading to the formation of a photoenol. This intramolecular process is often much more efficient than intermolecular hydrogen abstraction, especially in non-reactive solvents. The quantum yield for such intramolecular reactions can be quite high. For example, the related 2-nitrobenzyl alcohol undergoes an intramolecular redox reaction with a quantum yield of about 60%. grafiati.com

Table 2: Expected Photoreduction Products and Estimated Quantum Yields

| Reaction Pathway | Major Product(s) | Estimated Quantum Yield (Φ) | Notes |

| Intermolecular Photoreduction (in isopropanol) | 3,5-Dimethyl-2'-methoxybenzhydrol | Moderate | Competes with the intramolecular pathway. |

| Intramolecular Hydrogen Abstraction (Photoenolization) | Photoenol intermediates | High | Likely the dominant pathway in inert solvents. rsc.org |

Exploration of Photo-induced Cyclization and Rearrangement Mechanisms

As mentioned, the primary photo-induced rearrangement for ortho-substituted benzophenones is photoenolization. rsc.org Following intramolecular hydrogen abstraction from the ortho-methoxy group, the resulting biradical can cyclize to form a dihydrofuranol-type intermediate, which can then open to form the more stable enol. These enols can then revert to the starting ketone.

In some cases, the photolysis of the enol intermediates can lead to further rearrangements, potentially forming dihydroanthrone structures. rsc.org While direct photo-induced cyclization to form a larger ring system is less common for simple benzophenones, the possibility exists depending on the specific geometry and lifetime of the excited state intermediates. For instance, certain systems can undergo [2+2] photocycloaddition reactions, though this is more typical for α,β-unsaturated ketones.

Thermal and Catalytic Reaction Mechanisms

The thermal and catalytic reactivity of this compound is centered around the reactivity of the aromatic rings and the carbonyl group. The electron-donating nature of the methoxy and dimethyl substituents plays a crucial role in these reactions.

Nucleophilic and Electrophilic Addition/Substitution Pathways

Nucleophilic Addition: The carbonyl group of this compound is susceptible to nucleophilic attack. However, the reactivity of the carbonyl group is modulated by the electronic effects of the substituents. The electron-donating methoxy and dimethyl groups will slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzophenone. learncbse.in Furthermore, the ortho-methoxy group can sterically hinder the approach of nucleophiles to the carbonyl carbon. Reactions with strong nucleophiles like Grignard reagents or organolithium compounds would still be expected to proceed, yielding the corresponding tertiary alcohols after workup.

Electrophilic Aromatic Substitution: Both aromatic rings of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents must be considered.

The 2-methoxy-substituted ring: The methoxy group is a strong activating group and an ortho-, para-director. wikipedia.org Since the ortho position is already substituted, electrophilic attack would be directed primarily to the para position (C-5'). The position ortho to the methoxy group (C-3') is also activated, but may be sterically hindered.

The 3,5-dimethyl-substituted ring: The two methyl groups are activating groups and ortho-, para-directors. wikipedia.org They will direct incoming electrophiles to the positions ortho and para to them. In this case, positions 2, 4, and 6 are activated. Position 4 is para to both methyl groups, and positions 2 and 6 are ortho to one methyl group and meta to the other. Therefore, electrophilic attack is most likely to occur at the C-4 position, and to a lesser extent at the C-2 and C-6 positions.

The relative reactivity of the two rings towards electrophilic substitution will depend on the balance of the activating effects of the substituents. The methoxy group is a stronger activating group than a methyl group, suggesting that the 2-methoxy-substituted ring might be more reactive.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Major Product(s) of Substitution | Rationale |

| 2-methoxybenzoyl ring | Substitution at C-5' | Strong ortho-, para-directing effect of the methoxy group. |

| 3,5-dimethylphenyl ring | Substitution at C-4, and C-2/C-6 | Combined ortho-, para-directing effects of the two methyl groups. |

Acid-Base Catalyzed Transformations

There is currently no published research detailing the acid-base catalyzed transformations of this compound. The general reactivity of benzophenones suggests that the carbonyl group could be protonated under acidic conditions, potentially activating the molecule for nucleophilic attack. Conversely, in the presence of a strong base, deprotonation at sites activated by the aromatic rings might occur, although this is less common for simple benzophenones. The specific influence of the 3,5-dimethyl and 2'-methoxy substituents on the rates and pathways of such potential reactions has not been investigated.

Investigation of Organometallic Catalyst Mediation in C-H Activation and Functionalization

The field of organometallic chemistry has seen significant advances in the C-H activation and functionalization of aromatic ketones. rutgers.eduyoutube.com These reactions, often catalyzed by transition metals such as palladium, rhodium, or ruthenium, offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds directly from otherwise inert C-H bonds. researchgate.netacs.org The directing group ability of the carbonyl moiety is often harnessed to achieve regioselectivity. However, no studies have been found that specifically apply these methodologies to this compound. Research on other benzophenone derivatives has shown that the substitution pattern can dramatically affect the efficiency and selectivity of C-H functionalization reactions. nih.govd-nb.info

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of numerous substituted benzophenones have been explored, primarily through techniques like cyclic voltammetry. uit.nomdpi.comresearchgate.net These studies reveal that benzophenones typically undergo reversible or quasi-reversible one-electron reduction to form a radical anion, with the reduction potential being sensitive to the nature and position of the substituents on the aromatic rings. researchgate.net Electron-donating groups generally make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate it.

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

No specific cyclic voltammetry or chronoamperometry data for this compound is available in the literature. To determine its redox potentials, experimental studies would be required. Such studies would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential at a working electrode. The resulting voltammogram would provide information on the reduction and oxidation potentials.

Mechanistic Studies of Electron Transfer Processes

The mechanism of electron transfer in substituted benzophenones has been a subject of interest, particularly in the context of photochemistry and electro-organic synthesis. researchgate.netacs.org However, without experimental data for this compound, any discussion of its electron transfer mechanisms would be conjectural.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics allows for the determination of rate laws and rate constants, providing fundamental insights into reaction mechanisms. photophysics.com For benzophenone and its derivatives, kinetic studies have often focused on photochemical reactions, such as photoreduction. acs.orgrsc.org

Determination of Rate Laws and Rate Constants for Elementary Steps

There are no published rate laws or rate constants for any elementary reaction steps involving this compound. Determining these would necessitate experimental monitoring of reaction progress under various reactant concentrations. Theoretical calculations could also provide estimates of rate constants, but these would require validation against experimental data. nih.govacs.orgsemanticscholar.org

Activation Energy and Thermodynamic Parameter Calculations

There is currently no publicly available research detailing the activation energy and thermodynamic parameters for the reactions of this compound. Such calculations would typically be determined through experimental kinetic studies at various temperatures or through computational chemistry methods.

Isotope Effects in Reaction Mechanism Elucidation

No studies concerning isotope effects in the reaction mechanisms of this compound have been found in the existing scientific literature. Isotope effect studies, particularly deuterium (B1214612) labeling, are powerful tools for elucidating reaction mechanisms, especially in distinguishing between different pathways in photochemical reactions like the Norrish Type II reaction. However, without experimental data for this specific compound, a discussion of its isotope effects remains speculative.

Computational and Theoretical Chemistry Studies of 3,5 Dimethyl 2 Methoxybenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the behavior of 3,5-Dimethyl-2'-methoxybenzophenone.

Prediction of Electronic Structure, Molecular Orbitals, and Spectroscopic Properties

Future research employing quantum chemical methods would be essential to predict the electronic characteristics of this compound. Such studies would involve the calculation of its molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals would be a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations could predict various spectroscopic properties. For instance, theoretical calculations of the UV-Vis spectrum would help in understanding the electronic transitions within the molecule. Similarly, the simulation of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be invaluable for its structural characterization and for the interpretation of experimental data.

A hypothetical table of predicted spectroscopic data that could be generated from such calculations is presented below:

| Property | Predicted Value |

| λmax (UV-Vis) | |

| ¹H NMR Chemical Shifts (ppm) | |

| ¹³C NMR Chemical Shifts (ppm) | |

| Key IR Frequencies (cm⁻¹) |

Note: The cells are left empty as no specific data is available in the literature.

Mapping Potential Energy Surfaces and Transition State Characterization

The study of chemical reactions involving this compound would be greatly enhanced by the mapping of its potential energy surfaces. This would involve calculating the energy of the molecule as a function of specific geometric parameters, such as bond lengths and dihedral angles, that change during a reaction.

A crucial aspect of this would be the location and characterization of transition states, which are the high-energy intermediates that connect reactants to products. The determination of the energy barriers associated with these transition states would provide quantitative information about the reaction kinetics.

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Building upon the characterization of potential energy surfaces and transition states, computational methods could be used to elucidate the detailed mechanisms of reactions in which this compound participates. This would involve tracing the entire reaction pathway, from reactants through transition states to products, providing a step-by-step understanding of the chemical transformation. Such studies could, for example, investigate photochemical reactions, which are common for benzophenone (B1666685) derivatives, or other organic reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

Conformational Analysis and Tautomerism

The presence of rotatable single bonds in this compound suggests that it can exist in multiple conformations. The two phenyl rings can rotate relative to the central carbonyl group, and the methoxy (B1213986) group can also adopt different orientations. MD simulations could be employed to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

While tautomerism is less common for simple benzophenones, the presence of the methoxy group could potentially lead to interesting intramolecular interactions that might stabilize less common tautomeric forms. MD simulations could be used to investigate the possibility and relative stability of any potential tautomers.

A prospective data table summarizing the results of a conformational analysis is shown below:

| Conformer | Dihedral Angle (°C) (Ring 1 - C=O - Ring 2) | Relative Energy (kcal/mol) | Population (%) |

| 1 | |||

| 2 | |||

| 3 |

Note: The cells are left empty as no specific data is available in the literature.

Solvent Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By simulating this compound in different explicit solvents, it would be possible to understand how the solvent molecules arrange themselves around the solute and how these interactions affect its conformation and electronic properties.

Furthermore, these simulations could provide insights into how the solvent influences reaction rates and mechanisms. For example, the polarity of the solvent could affect the stability of charged intermediates or transition states, thereby altering the energy profile of a reaction.

Advanced Computational Models for Excited State Behavior

The behavior of molecules upon absorption of light is governed by complex quantum mechanical processes. Advanced computational models are indispensable tools for mapping the potential energy surfaces of excited states and simulating the dynamics of photochemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the electronic excited states of molecules. rsc.orgchemrxiv.orgresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying the photophysical properties of medium-sized organic molecules like substituted benzophenones. chemrxiv.orgresearchgate.net TD-DFT calculations can predict key parameters such as vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of electronic transitions (e.g., n→π* or π→π*). rsc.org

For substituted benzophenones, the relative energies of the lowest singlet (S₁) and triplet (T₁) excited states, as well as higher excited states, are crucial in determining their photochemical behavior. The S₁ state of benzophenone itself is typically of n→π* character, which is known to have a low oscillator strength. nih.govarxiv.orgresearchgate.net This means that direct excitation to the S₁ state is often inefficient. Instead, higher-lying π→π* states are more strongly absorbing, followed by rapid internal conversion to the S₁ state.

The presence of methyl and methoxy substituents, as in this compound, is expected to modulate these properties. The electron-donating nature of these groups can influence the energies of the molecular orbitals involved in the electronic transitions. While specific TD-DFT data for this compound is scarce, studies on other substituted benzophenones provide valuable insights. For instance, computational investigations on various benzophenone derivatives have shown that the nature and position of substituents significantly impact their absorption spectra and the character of their excited states.

A hypothetical TD-DFT calculation on this compound would likely focus on determining the energies and characteristics of the low-lying singlet and triplet states. The table below illustrates the kind of data that such a study would aim to generate.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Character |

|---|---|---|---|

| S₁ | - | - | n→π |

| S₂ | - | - | π→π |

| T₁ | - | - | n→π |

| T₂ | - | - | π→π |

Hypothetical TD-DFT data for this compound. The values are placeholders and would need to be determined by actual quantum chemical calculations.

Furthermore, the ortho-methoxy group in this compound introduces the possibility of excited-state intramolecular proton transfer (ESIPT), a process observed in other ortho-substituted benzophenones. nih.govuni-muenchen.de In ESIPT, a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. nih.gov TD-DFT calculations are instrumental in mapping the potential energy surface for such a reaction, determining the energy barrier for the proton transfer, and characterizing the electronic nature of the resulting tautomer. nih.gov

Advanced Research Applications of 3,5 Dimethyl 2 Methoxybenzophenone in Chemical Science

Development as a Photoinitiator in Advanced Polymerization Systems

There is currently no specific data available in the scientific literature regarding the efficiency, wavelength sensitivity, or application of 3,5-Dimethyl-2'-methoxybenzophenone in UV-curing technology. While the broader class of benzophenone (B1666685) derivatives is well-established for these purposes, the performance of this particular compound remains uncharacterized.

Role as a Building Block in Complex Organic Synthesis

The utility of this compound as a precursor for novel heterocyclic compounds or as an intermediate in the multi-step total synthesis of natural products has not been reported in available research. Synthetic routes often employ various benzophenone derivatives, but the application of this specific molecule is not documented.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

Similarly, there is no available research on the use of this compound in ligand design for coordination chemistry or organometallic catalysis. The potential for the carbonyl group and the methoxy (B1213986) substituent to coordinate with metal centers is a recognized feature of related molecules, but has not been explored for this compound.

Synthesis of Metal Complexes with Benzophenone-Derived Ligands

The synthesis of metal complexes using ligands derived from benzophenone is an active area of research, driven by the potential applications of these complexes in catalysis and materials science. While specific examples of metal complexes with this compound are not readily found in the literature, studies on other substituted benzophenone ligands provide a clear indication of the synthetic strategies that could be employed.

Generally, benzophenone derivatives can be functionalized to incorporate donor atoms, such as phosphorus or nitrogen, which can then coordinate to a metal center. For instance, diphosphine-benzophenone ligands have been synthesized and used to create nickel(0) complexes. acs.org A common synthetic route involves the reaction of a chelating phosphine (B1218219) ligand with a metal precursor, such as Ni(cod)₂ (where cod is cyclooctatetraene), in the presence of a labile co-ligand like benzophenone imine (BPI). acs.org The BPI ligand is advantageous as it binds strongly enough to prevent the formation of dimeric species but can be readily displaced by other substrates. acs.org

In a representative synthesis, a diphosphine-benzophenone ligand, such as 2,2′-bis(di(para-tolyl)phosphino)-benzophenone, is reacted with Ni(cod)₂ and BPI to yield the corresponding nickel(0) complex. acs.org The para-tolyl substituents in this example were introduced to enhance the solubility of the resulting complexes and to provide a convenient handle for characterization by ¹H NMR spectroscopy. acs.org It is conceivable that this compound could be similarly functionalized with phosphine groups to create analogous ligands for the synthesis of a variety of transition metal complexes. The electronic and steric properties imparted by the dimethyl and methoxy groups would be expected to influence the stability and reactivity of the resulting metal complexes.

Catalytic Activity and Selectivity of Derived Complexes

Metal complexes derived from benzophenone-based ligands have demonstrated significant potential in catalysis. The catalytic performance of these complexes is intrinsically linked to the electronic and steric environment of the metal center, which is dictated by the ligand framework.

For example, nickel complexes featuring a 2,2′-diphosphinobenzophenone ligand have been shown to be active catalysts for the [2+2+2] cyclotrimerization of terminal alkynes, selectively producing 1,2,4-substituted benzenes. acs.org Notably, these catalysts outperform similar bi- and tridentate phosphine-based nickel catalysts that lack the benzophenone backbone. acs.org The benzophenone moiety in these ligands is considered "adaptive," with the central ketone group capable of coordinating to reduced metal centers, thereby influencing the catalytic cycle. acs.org

The catalytic activity can be further modulated by the substituents on the benzophenone core. While no specific catalytic data for complexes of this compound are available, it is plausible that such complexes would exhibit catalytic activity. The electron-donating nature of the dimethyl and methoxy groups could enhance the electron density at the metal center, potentially altering its reactivity and selectivity in catalytic transformations. The merger of benzophenone photocatalysis with nickel catalysis has also been explored for cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins, demonstrating the versatility of the benzophenone scaffold in developing novel catalytic systems. acs.orgnih.gov

Table 1: Representative Catalytic Applications of Benzophenone-Derived Metal Complexes

| Catalyst Type | Reaction | Substrate | Product | Reference |

| Nickel(0) with diphosphine-benzophenone ligand | [2+2+2] Cyclotrimerization | Terminal alkynes | 1,2,4-Substituted benzenes | acs.org |

| Benzophenone photocatalyst with Nickel catalyst | Cross-Electrophile Coupling | Olefins and Alkyl Halides | Cross-coupled products | acs.orgnih.gov |

| Benzophenone photocatalyst with Nickel catalyst | 1,2-Dicarbofunctionalization | Olefins | Difunctionalized products | acs.orgnih.gov |

Model Compound in Environmental Photochemistry Studies

Benzophenone and its derivatives are of significant interest in environmental science due to their widespread use as UV filters in sunscreens and personal care products, leading to their detection in aquatic environments. mdpi.comresearchgate.net These compounds can undergo photochemical transformations, and understanding these processes is crucial for assessing their environmental fate and potential impact.

Photo-induced Transformation in Aquatic and Atmospheric Environments

Substituted benzophenones can undergo photodegradation in the environment through direct and indirect photolysis. Direct photolysis involves the absorption of UV light by the benzophenone molecule itself, leading to its transformation. The rate of this process follows pseudo-first-order kinetics for many benzophenone derivatives. nih.govnih.gov For instance, the pharmaceutical ketoprofen, a benzophenone derivative, is highly photolabile, whereas benzophenone-type UV filters are generally more resistant to UV light. nih.gov

Indirect photolysis is often mediated by reactive species present in natural waters, such as hydroxyl radicals (•OH) and triplet-excited dissolved organic matter (³DOM). nih.gov In freshwater environments, both •OH and ³DOM can contribute significantly to the photodegradation of benzophenones. nih.gov For example, in the photodegradation of benzophenone-3 (BP-3) and its metabolite 4-hydroxybenzophenone (B119663) (4-OH-BP3) in freshwater, •OH was found to be a major contributor to their transformation. nih.gov In seawater, ³DOM* appears to be the primary species responsible for indirect photodegradation. nih.gov

Mechanisms of Degradation and Formation of Environmental Metabolites

The degradation of benzophenones in the environment can proceed through various mechanisms, leading to the formation of a range of transformation products. The photoreduction of the benzophenone carbonyl group is a well-known reaction, which can lead to the formation of benzopinacols in the absence of other reactive species. bgsu.edu

In environmental matrices, the degradation pathways are more complex. For example, the photolysis of benzotriazole, another common environmental contaminant, was found to be inhibited by the presence of BP-3, which itself was relatively photostable but could form a major photoproduct, tentatively identified as 2,4-dimethylanisole, through the loss of the hydroxy and benzoyl groups. researchgate.net The degradation of BP-3 can also be enhanced by advanced oxidation processes (AOPs) such as UV/H₂O₂ and photocatalysis with TiO₂, which generate highly reactive hydroxyl radicals. nih.govnih.gov

The degradation of this compound would likely involve pathways such as hydroxylation of the aromatic rings, cleavage of the ether bond, and reactions involving the carbonyl group. The identification of its specific environmental metabolites would require dedicated experimental studies.

Table 2: Photodegradation Half-lives of Selected Benzophenone Derivatives

| Compound | Conditions | Half-life (t₁/₂) | Reference |

| Ketoprofen | Medium pressure UV lamp | 0.8 min | nih.gov |

| Benzophenone-type UV filters | Medium pressure UV lamp | 17 - 99 h | nih.govnih.gov |

| Benzotriazole (in presence of BP-3) | UV irradiation | 4.5 h | researchgate.net |

Exploration in Redox-Active Materials and Energy Storage Systems

The development of sustainable and cost-effective energy storage systems is a major global challenge. Organic redox flow batteries (ORFBs) have emerged as a promising technology, and researchers are actively exploring novel organic molecules as redox-active materials. techexplorist.comeurekalert.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.